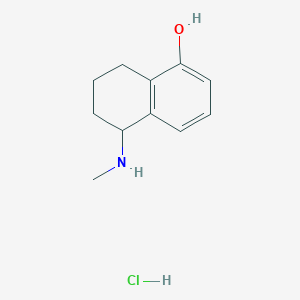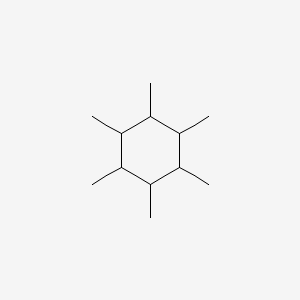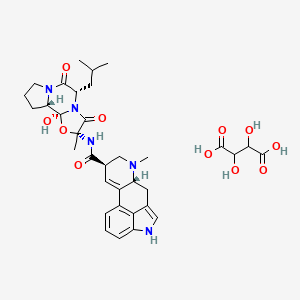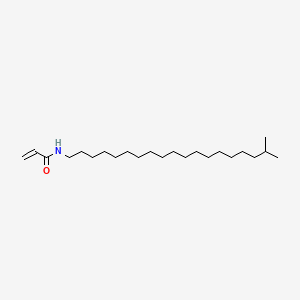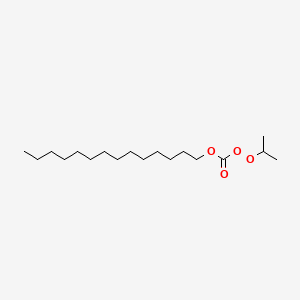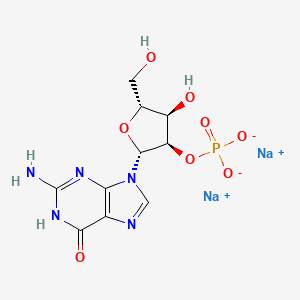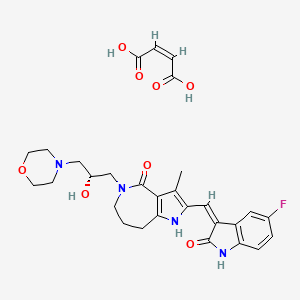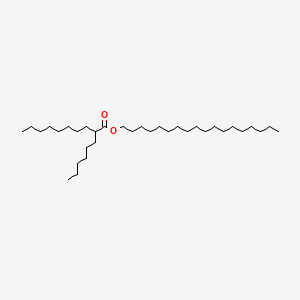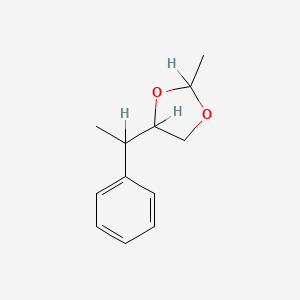
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted dioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of acetophenone and other carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. The dioxolane ring provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction products.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and phenylethyl substituents.
2-Methyl-1,3-dioxolane: A simpler derivative with only a methyl group at position 2.
4-Phenyl-1,3-dioxolane: A derivative with a phenyl group at position 4.
Uniqueness
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is unique due to the presence of both a methyl group and a 1-phenylethyl group, which confer distinct steric and electronic properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
84642-59-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methyl-4-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(11-6-4-3-5-7-11)12-8-13-10(2)14-12/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
UJOYYIGQEPKOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(O1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



